2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide
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Overview
Description
2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide is a complex organic compound that features a unique combination of functional groups, including a chlorobenzamide moiety, a benzimidazole ring, and a thiazinan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 2-chlorobenzoyl chloride with 1-methyl-1H-benzimidazole in the presence of a base to form the corresponding benzamide intermediate. This intermediate is then reacted with a thiazinan-2-yl derivative under oxidative conditions to introduce the thiazinan-2-yl group and complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiazinan-2-yl group can be further oxidized to introduce additional functional groups.
Reduction: The compound can be reduced under specific conditions to modify the oxidation state of the sulfur atom in the thiazinan-2-yl group.
Substitution: The chlorine atom on the benzamide ring can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to nucleic acids or proteins, while the thiazinan-2-yl group can interact with sulfur-containing biomolecules. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid
- methyl 3-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)benzoate
Uniqueness
Compared to similar compounds, 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide stands out due to the presence of the benzimidazole ring, which enhances its ability to interact with biological targets. This makes it a more versatile compound for applications in medicinal chemistry and biological research.
Properties
Molecular Formula |
C20H21ClN4O3S |
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Molecular Weight |
432.9 g/mol |
IUPAC Name |
2-chloro-4-(1,1-dioxothiazinan-2-yl)-N-[(1-methylbenzimidazol-2-yl)methyl]benzamide |
InChI |
InChI=1S/C20H21ClN4O3S/c1-24-18-7-3-2-6-17(18)23-19(24)13-22-20(26)15-9-8-14(12-16(15)21)25-10-4-5-11-29(25,27)28/h2-3,6-9,12H,4-5,10-11,13H2,1H3,(H,22,26) |
InChI Key |
ZMDOBUIEGKHCRI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)C3=C(C=C(C=C3)N4CCCCS4(=O)=O)Cl |
Origin of Product |
United States |
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